1-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone
Description
Properties
CAS No. |
59026-71-0 |
|---|---|
Molecular Formula |
C10H11N3O |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-(1,6-dimethylpyrazolo[3,4-b]pyridin-5-yl)ethanone |
InChI |
InChI=1S/C10H11N3O/c1-6-9(7(2)14)4-8-5-11-13(3)10(8)12-6/h4-5H,1-3H3 |
InChI Key |
DNLUREBCZRJHKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C=NN(C2=N1)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation
The acetyl group at C5 is introduced via electrophilic substitution. Reacting 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine with acetyl chloride in the presence of AlCl₃ (Lewis acid) in dichloromethane at 0–5°C affords the target compound. This method, however, often requires rigorous exclusion of moisture and yields ~60–70%.
Direct Condensation with β-Diketones
Alternative routes employ β-diketones (e.g., acetylacetone) under oxidative conditions. A mixture of 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine , acetylacetone (1.5 equiv), acetic acid (6 equiv), and molecular oxygen in ethanol at 130°C for 18 hours achieves cyclization and acetylation simultaneously, yielding 74–94% depending on oxygen pressure.
Table 1: Optimization of Acetylation Conditions
| Entry | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol | O₂ | 130 | 74 |
| 2 | Acetic Acid | Pd(OAc)₂ | 100 | 72 |
| 3 | DMF | Cu(OAc)₂ | 120 | 68 |
Diazotization and Coupling Strategies
Diazotization of a 3-amino intermediate (e.g., 3-amino-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine ) with NaNO₂/HCl at 0–5°C generates a diazonium salt, which couples with active methylene compounds (e.g., ethyl acetoacetate) to introduce the acetyl group. This method avoids harsh Friedel-Crafts conditions but requires careful pH control.
Mechanistic Pathway :
Purification and Characterization
Crude products are purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Final validation employs:
Challenges and Optimization
-
Regioselectivity : Competing acetylation at C3 or C7 positions necessitates precise stoichiometry and low temperatures.
-
Byproducts : Over-alkylation at N1 is mitigated using methyl iodide instead of stronger alkylating agents.
Comparative Analysis of Methods
Table 2: Efficiency of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Friedel-Crafts | 65 | 98 | Simplicity |
| β-Diketone Condensation | 94 | 99 | High yield under O₂ |
| Diazotization | 70 | 97 | Avoids Lewis acids |
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrazole Ring
The nitrogen-rich pyrazole ring facilitates electrophilic aromatic substitution. In one protocol, treatment with chloroacetyl chloride under Friedel-Crafts conditions introduces acyl groups at the reactive C3 position . Reactivity trends correlate with electron density distribution:
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| Ac₂O/H₂SO₄ | 80°C, 3 h | Acetylated derivative at C3 | 78 |
| HNO₃ (conc.)/H₂SO₄ | 0–5°C, 2 h | Nitro-substituted analog at C4 | 65 |
| Br₂ in CHCl₃ | RT, 1 h | Dibrominated product (C3 and C7) | 82 |
Electron-withdrawing substituents on the pyridine ring deactivate the system, requiring harsher conditions .
Ketone Functional Group Reactivity
The ethanone moiety undergoes classical carbonyl reactions:
(a) Condensation Reactions
Reaction with hydrazine hydrate produces the corresponding hydrazide (mp 240–242°C), which further reacts with aromatic aldehydes (e.g., benzaldehyde, 4-methoxybenzaldehyde) to form N-arylidene hydrazones (5a–c) :
General Procedure :
-
Hydrazide (0.002 mol) + aldehyde (0.002 mol) in ethanol
-
Catalytic piperidine, reflux 5 h
-
Isolated yields: 70–85%
| Aldehyde | Product MP (°C) | IR ν(C=N) (cm⁻¹) |
|---|---|---|
| Benzaldehyde | 158–160 | 1625 |
| 4-Methoxybenzaldehyde | 145–147 | 1618 |
| 4-Hydroxybenzaldehyde | 172–174 | 1632 |
(b) Reduction
Catalytic hydrogenation (H₂/Pd-C, ethanol) reduces the ketone to a secondary alcohol, though competing pyrazole ring hydrogenation occurs above 50 psi .
Heterocyclic Annulation Reactions
The compound serves as a precursor for fused polyheterocycles:
(a) Pyrazolotriazine Formation
Diazotization of the hydrazide derivative (4) followed by coupling with active methylene compounds (e.g., malononitrile, ethyl acetoacetate) yields pyridopyrazolo-triazines :
| Coupling Partner | Reaction Time (h) | Product Structure | Yield (%) |
|---|---|---|---|
| Malononitrile | 1 | Triazine-carbonitrile derivative | 75 |
| Ethyl acetoacetate | 3 | Carboxylate-substituted triazine | 68 |
| Pentan-2,4-dione | 2 | Acetylated triazine | 72 |
Characteristic NMR shifts:
-
Triazine protons: δ 8.2–8.6 ppm (d, J = 8.5 Hz)
-
Methyl groups: δ 2.1–2.4 ppm (s)
(b) Thienopyridine Synthesis
Reaction with Lawesson’s reagent (2.2 equiv, toluene, reflux) converts the ketone to a thioketone, which undergoes cyclization with α-haloketones to form thieno[2,3-b]pyridine derivatives .
Coordination Chemistry
The pyridinic nitrogen participates in metal complexation. With Ru(III)/Os(II) precursors, it forms octahedral complexes showing anticancer activity :
| Metal Center | Ligand Ratio | Λ (S cm² mol⁻¹) | IC₅₀ (μM, HeLa cells) |
|---|---|---|---|
| Ru(η⁶-cymene) | 1:1 | 78.4 | 1.2 ± 0.3 |
| Os(η⁶-cymene) | 1:1 | 65.9 | 0.8 ± 0.2 |
X-ray crystallography confirms N^pyridine–M bonding (avg. bond length: 2.05 Å) .
Stability Under Synthetic Conditions
The compound remains intact under:
-
Acidic media (HCl, up to 6 N, 24 h)
Decomposition occurs in strong oxidizing agents (KMnO₄, CrO₃) via ring cleavage.
Scientific Research Applications
Numerous studies have highlighted the biological activities of 1-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone:
- Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis in malignant cells.
- Antimicrobial Effects : Preliminary studies suggest that it possesses antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
- Neuroprotective Potential : Some investigations have pointed to its neuroprotective effects in models of neurodegenerative diseases, potentially through modulation of oxidative stress pathways.
Applications in Drug Development
The unique structural properties of this compound make it a valuable scaffold for drug development:
Table 1: Comparative Analysis of Related Compounds
| Compound Name | Structure | Key Features |
|---|---|---|
| 1-(1-Methylpyrazolo[3,4-b]pyridin-5-yl)ethanone | Structure | Lacks the second methyl group; may exhibit different biological activity. |
| 3-Methyl-1H-pyrazolo[3,4-b]pyridine | Structure | Different substitution pattern; studied for antimicrobial properties. |
| 5-Acetylpyrazolo[3,4-b]pyridine | Structure | Contains an acetyl group; known for anticancer activity. |
These comparisons highlight the diversity within the pyrazolo[3,4-b]pyridine class and underscore the unique properties of this compound due to its specific substituents.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro. The IC values were determined using MTT assays, revealing potent cytotoxicity compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Efficacy
Research involving disk diffusion methods showed that this compound exhibited substantial antibacterial activity against Staphylococcus aureus and Escherichia coli. The results suggest potential for use in developing new antibiotics.
Mechanism of Action
The mechanism of action of 1-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs differ primarily in substituent positions and functional groups. Key comparisons include:
Table 1: Structural and Functional Comparison
| Compound Name | Substituents | Functional Groups | Key Structural Features |
|---|---|---|---|
| 1-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone | 1-Me, 6-Me, 5-acetyl | Acetyl, Methyl | Enhanced lipophilicity, steric hindrance |
| 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone (CAS 1256794-87-2) | 5-acetyl | Acetyl | Parent compound; lower steric bulk |
| 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde (CAS 885223-66-5) | 3-Me, 5-CHO | Aldehyde, Methyl | Electron-withdrawing aldehyde group |
| 5-Acetyl-4-ethoxy-1H-pyrazolo[3,4-b]pyridine | 4-OEt, 5-acetyl | Acetyl, Ethoxy | Ethoxy group introduces polarity |
Key Observations :
- Functional Groups : The acetyl group at position 5 is a common pharmacophore in bioactive pyrazolo[3,4-b]pyridines, while aldehydes (e.g., 885223-66-5) may reduce stability due to reactivity .
- Ethoxy Substitution : Compounds like 5-acetyl-4-ethoxy-1H-pyrazolo[3,4-b]pyridine exhibit higher polarity, which may influence solubility and pharmacokinetics .
Key Findings :
- Antiviral Activity: The parent compound (1-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone) demonstrates antiviral properties, likely retained in the dimethylated analog with improved pharmacokinetics .
- Anti-Diabetic Potential: Methyl substitutions in the target compound enhance hydrophobic interactions with enzyme active sites, as shown in molecular docking studies against diabetes-related targets .
- Limitations of Aldehyde Analogs : The aldehyde group in 885223-66-5 may lead to instability or off-target reactivity, reducing therapeutic utility .
Physicochemical Properties
- Thermal Stability : Methyl substitutions may enhance thermal stability, as seen in related pyrazolo[3,4-b]pyridine derivatives synthesized via Suzuki cross-coupling .
- Synthetic Accessibility : The target compound’s synthesis parallels methods for 5-acetylpyrazolo[3,4-b]pyridines, though dimethylation requires additional steps (e.g., alkylation or protective group strategies) .
Biological Activity
1-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention due to its unique structural properties and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H12N2O. It features a pyrazole ring fused with a pyridine structure and an ethanone functional group at the 5-position. The presence of dimethyl substitutions at the 1 and 6 positions enhances its biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C12H12N2O |
| CAS Number | 302932-10-1 |
| Structural Formula | Structure |
Anticancer Properties
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant anticancer properties. Specifically, studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including:
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Lung Cancer
- Colorectal Cancer
These findings suggest that the compound may act through multiple pathways to exert its anticancer effects, potentially involving apoptosis induction and cell cycle arrest.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. Some proposed mechanisms include:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cell signaling pathways critical for tumor growth.
- Antioxidant Activity : The compound may possess antioxidant properties that protect cells from oxidative stress.
Case Studies
Several studies have detailed the biological activity of related pyrazolo compounds:
- Study on Anticancer Activity : A study published in ACS Omega demonstrated that derivatives of pyrazolo compounds exhibited significant antiproliferative activity against multiple cancer cell lines. The study highlighted structure-activity relationships (SAR) that could be applied to optimize the efficacy of this compound .
- In Vivo Studies : Research involving animal models indicated that pyrazolo derivatives could significantly reduce tumor size in xenograft models of breast and prostate cancer .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features |
|---|---|
| 1-(1-Methylpyrazolo[3,4-b]pyridin-5-yl)ethanone | Lacks the second methyl group; may exhibit different biological activity. |
| 3-Methyl-1H-pyrazolo[3,4-b]pyridine | Studied primarily for antimicrobial properties. |
| 5-Acetylpyrazolo[3,4-b]pyridine | Contains an acetyl group; known for its anticancer activity. |
Q & A
Q. What are the established synthetic routes for 1-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone, and how do reaction conditions influence yield?
The synthesis typically involves functionalization of the pyrazolo[3,4-b]pyridine core. For example:
- Step 1 : Condensation of substituted pyrazole precursors with acetylating agents under reflux conditions. Acetic anhydride or acetyl chloride in ethanol is commonly used .
- Step 2 : Methylation at the 1- and 6-positions using methyl iodide in the presence of a base (e.g., K₂CO₃) to control regioselectivity .
- Optimization : Yield improvements (up to 75%) are achieved by maintaining anhydrous conditions and temperatures between 60–80°C. Prolonged reaction times (>12 hrs) may lead to side products like over-methylated derivatives .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR : ¹H and ¹³C NMR are used to confirm substitution patterns. Key signals include:
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve bond angles and hydrogen-bonding networks. For pyrazolo[3,4-b]pyridines, intermolecular interactions often involve N–H···O bonds, validated using graph set analysis .
Q. How does the compound’s reactivity compare to structurally similar pyrazolo-pyridine derivatives?
The 1,6-dimethyl and acetyl groups enhance electron density at the pyridine ring, favoring electrophilic substitution at the 3-position. Key differences from analogs:
- Reduction : The acetyl group can be selectively reduced to a hydroxyl or methylene group using NaBH₄ or LiAlH₄, unlike nitro-substituted analogs that require harsher conditions .
- Stability : The methyl groups reduce susceptibility to oxidation compared to unsubstituted pyrazolo-pyridines .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the compound’s biological targets?
- Target identification : Docking studies with proteins like GCN2 kinase (PDB ID: 6XYZ) reveal binding affinities driven by:
- Hydrogen bonds between the acetyl group and Lys-230.
- π-Stacking of the pyridine ring with Phe-153 .
- Validation : Compare docking scores (e.g., AutoDock Vina) with experimental IC₅₀ values from kinase inhibition assays. Discrepancies >1 log unit suggest limitations in force field parameters .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antiviral vs. antitumor effects)?
- Assay variability : Antiviral activity (IC₅₀ = 5 µM in HSV-1) vs. antitumor effects (IC₅₀ = 2 µM in HeLa) may stem from cell line-specific metabolic pathways.
- Structural tuning : Introduce electron-withdrawing groups (e.g., -Cl) at the 3-position to enhance antitumor selectivity by 3-fold .
- Mechanistic studies : Use siRNA knockdown to confirm target engagement (e.g., GCN2 vs. viral polymerases) .
Q. What challenges arise in crystallizing this compound, and how are they mitigated?
Q. How do solvent and pH conditions affect the compound’s stability in biological assays?
- Aqueous stability : Degrades by 20% in PBS (pH 7.4) after 24 hrs due to hydrolysis of the acetyl group. Use DMSO stock solutions (<0.1% final concentration) to minimize decomposition .
- pH dependence : Stable in pH 5–8; acidic conditions (pH < 4) promote demethylation, while basic conditions (pH > 9) lead to ring-opening .
Q. What are the key considerations for designing derivatives with improved pharmacokinetic properties?
- Lipophilicity : LogP = 1.8 (measured) limits blood-brain barrier penetration. Introduce polar groups (e.g., -OH) to reduce LogP to <1.0 without compromising target binding .
- Metabolic stability : Replace the acetyl group with a trifluoromethyl ketone to resist CYP450 oxidation, increasing half-life from 2 to 8 hrs in murine models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
